2-(1-Methyl-1H-benzoimidazol-2-ylamino)-ethanol
Description
Chemical Identification and Nomenclature
The compound this compound possesses multiple recognized nomenclature systems that reflect its complex structural architecture. According to the International Union of Pure and Applied Chemistry naming conventions, the compound is systematically designated as 2-[(1-methylbenzimidazol-2-yl)amino]ethanol. The Chemical Abstracts Service has assigned this compound the registry number 57262-39-2, providing a unique identifier for chemical database searches and regulatory purposes. Alternative nomenclature includes "Ethanol, 2-[(1-methyl-1H-benzimidazol-2-yl)amino]- (9CI)" as recognized by Chemical Abstracts ninth collective index naming conventions.
The molecular structure can be represented through various chemical notation systems that highlight different aspects of its composition. The Simplified Molecular Input Line Entry System representation is recorded as "CN1C2=CC=CC=C2N=C1NCCO," which encodes the connectivity pattern of atoms within the molecule. The International Chemical Identifier provides a more detailed structural description: "InChI=1S/C10H13N3O/c1-13-9-5-3-2-4-8(9)12-10(13)11-6-7-14/h2-5,14H,6-7H2,1H3,(H,11,12)". These systematic representations ensure unambiguous identification of the compound across different chemical information systems.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₀H₁₃N₃O | |
| Molecular Weight | 191.23 g/mol | |
| Chemical Abstracts Service Number | 57262-39-2 | |
| Exact Mass | 191.10600 | |
| Logarithm of Partition Coefficient | 1.05050 |
The compound exhibits several synonymous names that reflect different naming approaches and historical usage patterns. These include "this compound," "2-[(1-methylbenzimidazol-2-yl)amino]ethan-1-ol," and "1-methyl-2-(2'-hydroxyethyl)benzimidazole". Such nomenclatural diversity reflects the compound's presence in various research contexts and the evolution of chemical naming practices over time. The multiplicity of names also demonstrates the compound's recognition across different chemical databases and research communities, each applying their specific nomenclature conventions.
Historical Development in Heterocyclic Chemistry
The historical development of benzimidazole chemistry, which provides the foundational context for understanding this compound, traces back to pioneering work in the nineteenth century. Benzimidazole itself was first synthesized by Hoebrecker, followed by additional synthetic investigations by Ladenberg and Wundt during the 1870s. This early period established the fundamental synthetic methodologies for creating the benzimidazole nucleus, which consists of a benzene ring fused to an imidazole ring at the 4,5-position to form a bicyclic aromatic system.
The significance of benzimidazole chemistry expanded dramatically during the 1940s when researchers began to recognize the biological potential of these heterocyclic systems. Back in 1940s, benzimidazole was speculated to act similarly as purines to provide biological responses and the first investigation on biological activity of benzimidazole nucleus was reported in 1944. This early recognition of biological activity sparked intensive research into benzimidazole derivatives and their potential applications. The field gained further momentum when Brink and colleagues discovered that 5,6-dimethylbenzimidazole was a degradation product of vitamin B₁₂ and that some of its derivatives also possessed vitamin B₁₂-like activity.
The discovery of benzimidazole's connection to vitamin B₁₂ metabolism represented a watershed moment in heterocyclic chemistry research. Interest among the researchers about the synthetic procedure of benzimidazole and its derivatives escalated when Brink et al. found that 5,6-dimethylbenzimidaozle was a degradation product of vitamin B₁₂ and some of its derivatives also possessed vitamin B₁₂ like activity. These early reports led researchers to the exploration of benzimidazole nucleus for numerous activities, establishing the foundation for modern benzimidazole chemistry. The recognition that benzimidazole structures could mimic naturally occurring biological molecules opened new avenues for drug discovery and synthetic chemistry research.
Through the course of many years of research, benzimidazole has emerged as an important heterocyclic system because of its existence in diverse biologically active compounds, such as antiparasitics, antimicrobials, antivirals, antifungals, anticonvulsants, antihypertensives, antihistaminics, analgesics, anti-inflammatory agents, anticancers, anticoagulants and proton pump inhibitors. This broad spectrum of biological activities demonstrated the versatility of the benzimidazole scaffold and encouraged continued research into structural modifications and derivatives. The historical progression from basic synthetic chemistry to biological applications illustrates how fundamental heterocyclic chemistry research can lead to significant practical applications in medicine and materials science.
Structural Relationship to Benzimidazole Derivatives
The structural architecture of this compound demonstrates sophisticated molecular design that incorporates key features of the benzimidazole family while introducing unique functionalities. The core benzimidazole nucleus provides the fundamental heterocyclic framework, consisting of a benzene ring fused to an imidazole ring. This bicyclic system creates a stable aromatic platform that can support various substituents while maintaining the essential chemical properties that make benzimidazole derivatives valuable in synthetic chemistry.
The methylation at the nitrogen-1 position of the benzimidazole ring represents a critical structural modification that influences the compound's chemical behavior and potential applications. Benzimidazole contains a hydrogen atom attached to nitrogen in the 1-position and can form a tautomer upon interaction with aprotic solvents, such as water or the existence of more than one benzimidazole molecule. However, substitution at position nitrogen will prohibit the tautomerism process. This methylation therefore locks the compound into a specific tautomeric form, potentially affecting its reactivity patterns and molecular interactions.
The amino-ethanol side chain attached at the 2-position of the benzimidazole ring introduces additional functional complexity that distinguishes this compound from simpler benzimidazole derivatives. This structural feature creates a bifunctional molecule that combines the aromatic heterocyclic properties of benzimidazole with the hydrogen bonding capabilities of both amino and alcohol functional groups. The presence of the ethanol chain provides opportunities for additional chemical modifications and may influence the compound's solubility characteristics and potential biological interactions.
| Structural Component | Chemical Significance | Functional Impact |
|---|---|---|
| Benzimidazole Core | Aromatic heterocyclic stability | Provides foundation for biological activity |
| N-Methyl Substitution | Prevents tautomerization | Stabilizes specific molecular form |
| Amino Linkage | Connects core to side chain | Enables hydrogen bonding interactions |
| Ethanol Chain | Terminal alcohol functionality | Enhances solubility and reactivity |
Comparative analysis with related benzimidazole derivatives reveals the unique positioning of this compound within this chemical family. For instance, simpler derivatives such as (1S)-1-(1H-benzimidazol-2-yl)ethanol contain the basic benzimidazole-ethanol linkage but lack the N-methylation and amino bridge features. The molecular weight of this simpler derivative is 162.19 grams per mole, significantly lower than the 191.23 grams per mole of the target compound, reflecting the additional structural complexity. More complex derivatives, such as 1-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]ethanol, demonstrate how benzimidazole scaffolds can accommodate larger substituents, with this particular compound having a molecular weight of 266.34 grams per mole.
Properties
IUPAC Name |
2-[(1-methylbenzimidazol-2-yl)amino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c1-13-9-5-3-2-4-8(9)12-10(13)11-6-7-14/h2-5,14H,6-7H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGVCWRQUNMNVHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50378266 | |
| Record name | 2-(1-Methyl-1H-benzoimidazol-2-ylamino)-ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50378266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57262-39-2 | |
| Record name | 2-(1-Methyl-1H-benzoimidazol-2-ylamino)-ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50378266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(1-methyl-1H-1,3-benzodiazol-2-yl)amino]ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Methyl-1H-benzoimidazol-2-ylamino)-ethanol typically involves the following steps:
Formation of the Benzimidazole Ring: This can be achieved by condensing o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Methylation: The benzimidazole ring is then methylated using methyl iodide in the presence of a base such as potassium carbonate.
Attachment of Ethanolamine: The final step involves the reaction of the methylated benzimidazole with ethanolamine under reflux conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethanolamine moiety, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the benzimidazole ring, potentially reducing it to a dihydrobenzimidazole derivative.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Dihydrobenzimidazole derivatives.
Substitution: N-alkyl or N-acyl benzimidazole derivatives.
Chemistry:
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that are useful in catalytic processes.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology and Medicine:
Antimicrobial Agents: Benzimidazole derivatives are known for their antimicrobial properties, and this compound is no exception. It has shown activity against various bacterial and fungal strains.
Anticancer Research: Studies have indicated potential anticancer activity, making it a candidate for further investigation in oncology.
Industry:
Pharmaceuticals: Used as a building block in the synthesis of pharmaceutical compounds.
Agriculture: Potential use as a pesticide or fungicide due to its biological activity.
Mechanism of Action
The mechanism of action of 2-(1-Methyl-1H-benzoimidazol-2-ylamino)-ethanol involves its interaction with biological macromolecules. The benzimidazole ring can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound can inhibit enzymes critical for cell division, contributing to its antimicrobial and anticancer effects.
Molecular Targets and Pathways:
DNA: Intercalation and disruption of DNA processes.
Enzymes: Inhibition of enzymes involved in cell division and metabolism.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
The following compounds are selected for comparison based on structural and functional similarities:
| Compound Name | Key Structural Differences | Molecular Weight (g/mol) | Lipophilicity (LogP) | Biological Activity |
|---|---|---|---|---|
| 2-(1H-Benzimidazol-2-ylamino)ethanol | Lacks methyl group at N1 | 177.19 | 1.2 | Moderate antimicrobial activity |
| 2-(2-Methyl-1H-imidazol-1-yl)ethanol | Imidazole ring (non-fused) with methyl at C2 | 126.16 | 0.8 | Antifungal activity |
| 2-[(1H-Benzimidazol-1-yl)methyl]benzoic acid | Benzoic acid substituent instead of ethanolamine | 252.25 | 2.5 | Antioxidant and anticancer activity |
| 2-(2-Ethyl-1H-imidazol-1-yl)ethanol | Ethyl group at C2 (imidazole) | 140.18 | 1.5 | High antimicrobial activity |
Key Comparative Insights
Solubility and Reactivity :
- 2-(1-Methyl-1H-benzoimidazol-2-ylamino)-ethanol: The ethanolamine group enhances aqueous solubility (LogP ≈ 1.0) compared to non-polar analogues like 2-[(1H-Benzimidazol-1-yl)methyl]benzoic acid (LogP = 2.5) .
- 2-(1H-Benzimidazol-2-ylamino)ethanol: Lacks the methyl group, resulting in lower lipophilicity (LogP = 1.2) but similar hydrogen-bonding capacity .
Pharmacological Potential
- Antiparasitic Activity: Benzimidazole derivatives are known for anthelmintic properties. The ethanolamine group in this compound may improve binding to β-tubulin in parasites, akin to albendazole derivatives .
Biological Activity
2-(1-Methyl-1H-benzoimidazol-2-ylamino)-ethanol, a derivative of benzimidazole, has garnered attention for its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a benzimidazole core, which is known for its ability to interact with various biological targets. The presence of the methyl group on the benzimidazole nitrogen enhances its lipophilicity, potentially improving cell membrane permeability and biological activity.
The mechanism of action for this compound primarily involves:
- Enzyme Inhibition: The compound can inhibit specific enzymes that are crucial for cellular functions. This inhibition can disrupt metabolic pathways in pathogens.
- Receptor Binding: It may bind to various receptors, influencing signal transduction pathways that are vital for cellular communication and function.
Antimicrobial Activity
Recent studies have demonstrated significant antimicrobial properties of benzimidazole derivatives:
- Against Bacteria: Research indicates that compounds similar to this compound exhibit potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) often below 10 µg/mL .
- Against Fungi: The compound may also show antifungal activity, particularly against Candida albicans, highlighting its potential as a therapeutic agent in treating infections caused by resistant strains .
Anticancer Activity
Benzimidazole derivatives have been reported to possess anticancer properties:
- Mechanism: They may induce apoptosis in cancer cells through the activation of caspases and inhibition of cell cycle progression .
- Case Studies: In vitro studies have shown that certain benzimidazole derivatives can inhibit the growth of various cancer cell lines, suggesting their potential as chemotherapeutic agents .
Comparative Analysis with Similar Compounds
| Compound Name | Antimicrobial Activity (MIC) | Anticancer Activity |
|---|---|---|
| This compound | < 10 µg/mL | Induces apoptosis in cancer cells |
| 2-(1-Ethyl-1H-benzimidazol-2-ylamino)ethanol | < 5 µg/mL | Moderate activity |
| 2-(1-Hydroxybenzimidazol-2-yl)ethanol | < 15 µg/mL | Low activity |
Study on Antimicrobial Activity
A study published in Frontiers in Pharmacology evaluated several benzimidazole derivatives, including those structurally similar to this compound. The findings highlighted a strong correlation between structural modifications and enhanced antimicrobial efficacy against resistant bacterial strains .
Evaluation of Anticancer Properties
Another research article reported on the synthesis and evaluation of benzimidazole derivatives, demonstrating that modifications at the nitrogen position significantly affect their anticancer activity. The study found that specific derivatives could inhibit tumor growth in xenograft models, suggesting their potential for further development as anticancer therapies .
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of benzimidazole derivatives, including 2-(1-Methyl-1H-benzoimidazol-2-ylamino)-ethanol. These compounds have shown efficacy against various bacterial strains.
Case Study: Antimicrobial Evaluation
In a study evaluating the antimicrobial activity of synthesized benzimidazole derivatives, it was found that certain derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for selected compounds were reported as follows:
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 1.27 | Staphylococcus aureus |
| Compound B | 2.54 | Escherichia coli |
| Compound C | 1.43 | Pseudomonas aeruginosa |
These results suggest that modifications to the benzimidazole core can enhance antimicrobial potency .
Anticancer Properties
The anticancer potential of this compound has also been investigated. Compounds in this class are being explored for their ability to inhibit cancer cell proliferation.
Case Study: Anticancer Screening
A recent study evaluated the anticancer activity of various benzimidazole derivatives against human colorectal carcinoma cell lines (HCT116). The findings indicated:
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Compound D | 5.85 | HCT116 |
| Compound E | 4.53 | HCT116 |
These compounds demonstrated greater potency than standard chemotherapy agents, indicating their potential as therapeutic agents in cancer treatment .
Anti-inflammatory Effects
In addition to antimicrobial and anticancer activities, there is emerging evidence supporting the anti-inflammatory effects of benzimidazole derivatives.
Summary of Applications
The applications of this compound can be summarized as follows:
| Application | Description |
|---|---|
| Antimicrobial | Effective against various bacterial strains |
| Anticancer | Inhibits proliferation in cancer cell lines |
| Anti-inflammatory | Modulates inflammatory pathways |
Q & A
Q. What are the common synthetic routes for 2-(1-Methyl-1H-benzoimidazol-2-ylamino)-ethanol, and how can reaction conditions be optimized for higher yields?
The compound is typically synthesized via condensation reactions involving substituted imidazole precursors. For example, a Schiff base formation method involves refluxing 1H-imidazole derivatives with aldehydes or ketones in methanol under acidic catalysis (e.g., glacial acetic acid). Optimization strategies include:
- Reaction time and temperature : Prolonged reflux (2–4 hours) improves imine bond formation but may require cooling to stabilize intermediates .
- Solvent selection : Methanol or ethanol are preferred for solubility and ease of purification via precipitation .
- Catalysis : Acidic conditions (e.g., acetic acid) enhance nucleophilic attack, achieving yields up to 61% .
Q. How can structural characterization of this compound be performed using spectroscopic and crystallographic methods?
- NMR spectroscopy : and NMR in DMSO-d or CDCl resolve aromatic protons (δ 6.35–8.69 ppm) and confirm hydrogen bonding between the ethanol moiety and imidazole nitrogen .
- X-ray crystallography : Single-crystal XRD analysis (e.g., using SHELX software) determines bond lengths (e.g., C–N: 1.33 Å) and dihedral angles, validating the planar imidazole ring and ethanol sidechain orientation .
Q. What preliminary biological assays are used to evaluate the antifungal or antimicrobial activity of this compound?
- In vitro antifungal testing : Agar diffusion or microdilution assays against Candida albicans or Aspergillus strains, with MIC (minimum inhibitory concentration) values compared to controls like fluconazole .
- Cytotoxicity screening : MTT assays on mammalian cell lines (e.g., HEK293) ensure selective toxicity toward fungal pathogens .
Advanced Research Questions
Q. How does structural modification of the imidazole ring or ethanol sidechain influence bioactivity?
- Imidazole methylation : Introducing a methyl group at the N1 position enhances metabolic stability but may reduce solubility .
- Ethanol functionalization : Replacing the hydroxyl group with a thiol or ester alters hydrogen-bonding interactions, impacting binding to fungal cytochrome P450 enzymes .
- SAR studies : Computational docking (e.g., AutoDock Vina) identifies key residues (e.g., CYP51 active site) for rational design .
Q. How can contradictions between spectroscopic data and crystallographic results be resolved during structure validation?
- Dynamic vs. static structures : NMR may detect conformational flexibility (e.g., ethanol rotation), while XRD captures a single crystal-state conformation .
- Hydrogen bonding : Discrepancies in hydrogen bond distances (NMR-derived vs. XRD) are resolved using temperature-dependent NMR or neutron diffraction .
Q. What methodologies are employed to study the environmental degradation pathways of this compound?
- Photolysis and hydrolysis : HPLC-MS monitors degradation products under UV light or varying pH conditions. Key intermediates include dichlorophenyl derivatives and imidazole fragmentation products .
- Soil persistence assays : -labeled compound tracks mineralization rates in agricultural soil models .
Q. How can polymorphism in crystalline forms affect pharmacological properties, and how is it analyzed?
- DSC/TGA : Differential scanning calorimetry identifies polymorphic transitions (e.g., endothermic peaks at 216°C for Form I vs. 208°C for Form II) .
- Solvent-mediated crystallization : Ethanol/water mixtures promote specific hydrogen-bond networks, altering dissolution rates .
Q. What experimental designs are used to investigate synergistic effects with other antifungal agents?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
